molecular formula C9H8ClNO B15234694 5-Chloro-7-methoxy-1H-indole

5-Chloro-7-methoxy-1H-indole

Cat. No.: B15234694
M. Wt: 181.62 g/mol
InChI Key: DIBLDXYFMWCMSK-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxy-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives. These products can have different biological and chemical properties, making them useful for further research and applications .

Mechanism of Action

The mechanism of action of 5-Chloro-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-7-methoxy-1H-indole include other indole derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of chloro and methoxy substituents, which confer distinct chemical and biological properties. This combination can enhance its reactivity and selectivity in various reactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

5-chloro-7-methoxy-1H-indole

InChI

InChI=1S/C9H8ClNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3

InChI Key

DIBLDXYFMWCMSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Cl)C=CN2

Origin of Product

United States

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